molecular formula C22H22N4O4 B11142847 2-(3-acetyl-1H-indol-1-yl)-1-(4-(4-nitrophenyl)piperazin-1-yl)ethanone

2-(3-acetyl-1H-indol-1-yl)-1-(4-(4-nitrophenyl)piperazin-1-yl)ethanone

Cat. No.: B11142847
M. Wt: 406.4 g/mol
InChI Key: CYHZWZZLGLBIKI-UHFFFAOYSA-N
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Description

2-(3-acetyl-1H-indol-1-yl)-1-(4-(4-nitrophenyl)piperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-1-(4-(4-nitrophenyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from a suitable precursor, such as aniline, the indole core can be synthesized through Fischer indole synthesis.

    Acetylation: The indole core can be acetylated using acetic anhydride in the presence of a catalyst like pyridine.

    Piperazine Derivatization: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Nitrophenyl Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core or the acetyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or alkyl halides for nucleophilic substitution.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products may include various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA. The presence of the nitrophenyl and piperazine groups may enhance its binding affinity or specificity towards certain molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)ethanamine: Known for its role as a neurotransmitter.

    1-(4-nitrophenyl)piperazine: Studied for its psychoactive properties.

    3-acetylindole: Investigated for its anti-inflammatory properties.

Uniqueness

2-(3-acetyl-1H-indol-1-yl)-1-(4-(4-nitrophenyl)piperazin-1-yl)ethanone is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

2-(3-acetylindol-1-yl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C22H22N4O4/c1-16(27)20-14-25(21-5-3-2-4-19(20)21)15-22(28)24-12-10-23(11-13-24)17-6-8-18(9-7-17)26(29)30/h2-9,14H,10-13,15H2,1H3

InChI Key

CYHZWZZLGLBIKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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